molecular formula C5H9NOS B1267140 1,4-Thiazepan-5-one CAS No. 2896-98-2

1,4-Thiazepan-5-one

Cat. No. B1267140
CAS RN: 2896-98-2
M. Wt: 131.2 g/mol
InChI Key: YBUWZZKYXPWDGO-UHFFFAOYSA-N
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Description

1,4-Thiazepan-5-one is a seven-membered ring system with a high degree of 3D character, making it of interest in fragment screening libraries for its potential in drug discovery. Despite its relevance, efficient synthesis methods that allow for broad diversification have been lacking until recent developments.

Synthesis Analysis

A one-pot synthesis approach has been developed using α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones as precursors to 1,4-thiazepanes. This method is efficient, yields products in good quantity, and tolerates a broad scope of esters. This advancement provides easier access to diverse 3D fragments for screening libraries (Pandey et al., 2020).

Scientific Research Applications

Synthesis of Bicyclic 1,4-Thiazepines for Anti-Trypanosoma Brucei Brucei Agents

1,4-Thiazepines derivatives are crucial in medicinal chemistry due to their diverse pharmacological applications. New bicyclic thiazolidinyl-1,4-thiazepines were synthesized and tested for anthelmintic and anti-Trypanosoma brucei brucei activities. Among these, compound 3l showed significant potency against T. b. brucei with an EC50 of 2.8 ± 0.7 μM and a high selectivity index (Vairoletti et al., 2019).

Efficient Synthesis for Fragment Screening Libraries

1,4-Thiazepanes and 1,4-thiazepanones are notable for their three-dimensional character and are underrepresented in fragment screening libraries. An efficient one-pot synthesis method was developed using α,β-unsaturated esters and 1,2-amino thiols. This method facilitates the creation of diverse 3D fragments, including new BET bromodomain ligands (Pandey et al., 2020).

Pharmacological and Synthetic Profile of Benzothiazepine

The 1,5-benzothiazepines, closely related to 1,4-thiazepines, exhibit a range of biological activities including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. This review discusses the structure-activity relationship of these compounds, highlighting their importance in medicinal chemistry (Dighe et al., 2015).

Antioxidant and Cytotoxic Activities of 1,4-Thiazepine Derivatives

In a green synthesis approach, novel 1,4-thiazepine derivatives were created using microwave-assisted multicomponent reactions. These compounds demonstrated significant antioxidant activity and selective cytotoxicity against the carcinoma cell line HCT 116 (Shi et al., 2012).

Angiotensin-Converting Enzyme Inhibitors Based on 1,4-Thiazepines

1,4-Thiazepine-2,5-diones, among other derivatives, were found to inhibit angiotensin-converting enzyme (ACE) effectively. These compounds, acting as prodrugs, showed potent ACE inhibition and antihypertensive effects in rats, comparable to known drugs like captopril (Skiles et al., 1986).

Safety And Hazards

1,4-Thiazepan-5-one is classified as having acute toxicity (Category 3, Oral) and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic if swallowed and toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment and seeking immediate medical help if swallowed .

properties

IUPAC Name

1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUWZZKYXPWDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301568
Record name 1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Thiazepan-5-one

CAS RN

2896-98-2
Record name 2896-98-2
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Record name 1,4-thiazepan-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-thiazepan-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Djaló, MJSA Silva, H Faustino, SN Pinto… - Chemical …, 2022 - pubs.rsc.org
The site-selective chemical appendage of multiple functionalities on a native peptide backbone is a highly demanding and complex tool of modern chemical biology. Here, novel NHS-…
Number of citations: 2 pubs.rsc.org
A Istrate, MB Geeson, CD Navo, BB Sousa… - Journal of the …, 2022 - ACS Publications
Protein conjugates are valuable tools for studying biological processes or producing therapeutics, such as antibody–drug conjugates. Despite the development of several protein …
Number of citations: 25 pubs.acs.org
MJSA Silva, H Faustino, JAS Coelho… - Angewandte Chemie …, 2021 - Wiley Online Library
Widely used reagents in the peptide functionalization toolbox, Michael acceptors and N‐hydroxysuccinimide (NHS) activated esters, are combined in NHS‐activated acrylamides for …
Number of citations: 27 onlinelibrary.wiley.com
DH Wang, YJ Pan, XR Hu - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) (2R,6S)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 3 scripts.iucr.org
X Wang, L Du, J You, JB King… - Organic & biomolecular …, 2012 - pubs.rsc.org
The human mouth is home to a rich assortment of native and transient microorganisms. One of the commonly encountered bacterial species, Streptococcus mutans, was shown to …
Number of citations: 53 pubs.rsc.org
PM Joyner, J Liu, Z Zhang, J Merritt, F Qi… - Organic & …, 2010 - pubs.rsc.org
The recent investigation of a gene cluster encoding for a hybrid PKS-NRPS metabolite in the oral pathogen Streptococcus mutans UA159 yielded evidence that this natural product …
Number of citations: 129 pubs.rsc.org
RJ Spears, V Chudasama - Current Opinion in Chemical Biology, 2023 - Elsevier
Advances in the site-specific chemical modification of proteins, also referred to as protein bioconjugation, have proved instrumental in revolutionary approaches to designing new protein…
Number of citations: 2 www.sciencedirect.com
A Istrate, CD Navo, BB Sousa, MC Marques, M Deery… - 2020 - chemrxiv.org
Protein conjugates are valuable tools to create therapeutics, such as antibody-drug conjugates, or to study biological processes. Despite a number of protein conjugation strategies …
Number of citations: 1 chemrxiv.org
S Liu, H Ye, L Yi, Z Xi - Chemical Communications, 2023 - pubs.rsc.org
Selective reaction of diphenylcyclopropenone (DPCP) and 1,2-aminothiol in water at pH 7.4 produces an amide conjugate with the release of thiol. In addition, structural modifications of …
Number of citations: 2 pubs.rsc.org
ME Hansen, SO Yasmin, S Wolfrum… - Angewandte Chemie …, 2022 - Wiley Online Library
We report the first total syntheses of tricyclic mutanobactins A and B, lipopeptides incorporating a thiazepanone, isolated from Streptococcus mutans, a member of the human oral …
Number of citations: 3 onlinelibrary.wiley.com

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